molecular formula C8H17O3P B2837560 2-Di(propan-2-yl)phosphorylacetic acid CAS No. 6225-94-1

2-Di(propan-2-yl)phosphorylacetic acid

Cat. No. B2837560
CAS RN: 6225-94-1
M. Wt: 192.195
InChI Key: KAYUCCGFSIVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Di(propan-2-yl)phosphorylacetic acid, also known as DIPPA, is a phosphorus-containing compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

2-Di(propan-2-yl)phosphorylacetic acid is a phosphorylating agent that can transfer a phosphoryl group to a nucleophile, such as an alcohol, amine, or carboxylic acid. This process is known as phosphorylation and is an important reaction in the synthesis of peptides and proteins. 2-Di(propan-2-yl)phosphorylacetic acid can also act as a ligand in metal complexes, forming coordination bonds with metal ions. The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid as a flame retardant is not well understood, but it is believed to involve the formation of a char layer that inhibits the spread of flames.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Di(propan-2-yl)phosphorylacetic acid have been studied in vitro and in vivo. In vitro studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and diabetes.

Advantages and Limitations for Lab Experiments

2-Di(propan-2-yl)phosphorylacetic acid has several advantages for lab experiments, including its versatility as a phosphorylating agent, ligand, and catalyst, and its potential as a flame retardant. However, 2-Di(propan-2-yl)phosphorylacetic acid has some limitations, including its toxicity and potential for side reactions, which can affect the yield and purity of the desired product.

Future Directions

There are several future directions for research on 2-Di(propan-2-yl)phosphorylacetic acid, including the development of new synthesis methods that yield higher purity and yield, the study of its mechanism of action as a flame retardant, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of 2-Di(propan-2-yl)phosphorylacetic acid in the preparation of metal complexes and as a catalyst in organic reactions is an area of active research, and new applications for 2-Di(propan-2-yl)phosphorylacetic acid in these fields are likely to emerge in the future.
Conclusion:
2-Di(propan-2-yl)phosphorylacetic acid is a versatile molecule with potential applications in various fields, including as a phosphorylating agent, ligand, and catalyst, and as a flame retardant. Its mechanism of action and biochemical and physiological effects have been studied in detail, and future directions for research include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. 2-Di(propan-2-yl)phosphorylacetic acid is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

2-Di(propan-2-yl)phosphorylacetic acid can be synthesized using different methods, including the reaction of 2-chloroacetic acid with diisopropyl phosphite, the reaction of chloroacetic acid with diisopropyl phosphite and triethylamine, and the reaction of diisopropyl phosphite with methyl chloroacetate. These methods yield 2-Di(propan-2-yl)phosphorylacetic acid with varying yields and purity, and the choice of method depends on the specific application.

Scientific Research Applications

2-Di(propan-2-yl)phosphorylacetic acid has been used in various scientific research applications, including as a phosphorylating agent in the synthesis of peptides and proteins, as a ligand in the preparation of metal complexes, and as a catalyst in organic reactions. 2-Di(propan-2-yl)phosphorylacetic acid has also been studied for its potential use as a flame retardant, as it contains phosphorus, which is known to impart flame retardancy to materials.

properties

IUPAC Name

2-di(propan-2-yl)phosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUCCGFSIVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Di(propan-2-yl)phosphorylacetic acid

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